molecular formula C21H31NO5 B4000418 1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]piperidine;oxalic acid

1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]piperidine;oxalic acid

Cat. No.: B4000418
M. Wt: 377.5 g/mol
InChI Key: RFZOHYFJAKNWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]piperidine;oxalic acid is a complex organic compound that features a piperidine ring substituted with a butyl chain, which is further substituted with a phenoxy group containing a methyl and prop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]piperidine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy intermediate is synthesized through electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with electrophiles to introduce the desired functional groups . The piperidine ring is then introduced through nucleophilic substitution reactions, where the phenoxy intermediate reacts with a piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nature of the substituent.

Scientific Research Applications

1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]piperidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may be used in studies involving receptor binding and signal transduction due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]piperidine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]piperidine include other piperidine derivatives and phenoxy-substituted compounds. Examples include:

  • 1-[4-(4-Methylphenoxy)butyl]piperidine
  • 1-[4-(2-Prop-2-enylphenoxy)butyl]piperidine

Uniqueness

The uniqueness of 1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]piperidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[4-(4-methyl-2-prop-2-enylphenoxy)butyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO.C2H2O4/c1-3-9-18-16-17(2)10-11-19(18)21-15-8-7-14-20-12-5-4-6-13-20;3-1(4)2(5)6/h3,10-11,16H,1,4-9,12-15H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZOHYFJAKNWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN2CCCCC2)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]piperidine;oxalic acid
Reactant of Route 2
1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]piperidine;oxalic acid
Reactant of Route 3
1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]piperidine;oxalic acid
Reactant of Route 4
1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]piperidine;oxalic acid
Reactant of Route 5
1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]piperidine;oxalic acid
Reactant of Route 6
1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]piperidine;oxalic acid

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